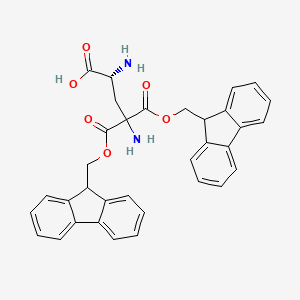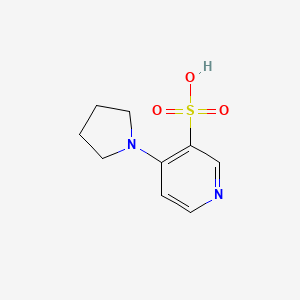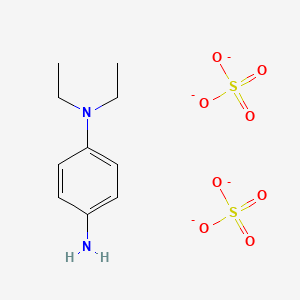
(2R)-2,4-diamino-5-(9H-fluoren-9-ylmethoxy)-4-(9H-fluoren-9-ylmethoxycarbonyl)-5-oxopentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2,4-diamino-5-(9H-fluoren-9-ylmethoxy)-4-(9H-fluoren-9-ylmethoxycarbonyl)-5-oxopentanoic acid is a complex organic compound that features prominently in peptide synthesis. The compound is characterized by the presence of fluorenylmethoxycarbonyl (Fmoc) groups, which are commonly used as protecting groups in the synthesis of peptides. These groups help in the selective protection and deprotection of amino acids during the synthesis process.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2,4-diamino-5-(9H-fluoren-9-ylmethoxy)-4-(9H-fluoren-9-ylmethoxycarbonyl)-5-oxopentanoic acid typically involves the protection of amino acids using Fmoc groups. One common method involves the use of sodium azide (NaN3) and isobutoxycarbonyl chloride (IBC-Cl) or acid chloride methods . The protected amino acids are then isolated as crystalline solids, which are stable at room temperature and have a long shelf-life .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers is common in industrial settings, allowing for the efficient and high-yield production of the compound. The stability of the Fmoc-protected amino acids makes them suitable for large-scale production and storage.
化学反応の分析
Types of Reactions
(2R)-2,4-diamino-5-(9H-fluoren-9-ylmethoxy)-4-(9H-fluoren-9-ylmethoxycarbonyl)-5-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be carried out to remove the Fmoc protecting groups.
Substitution: The compound can undergo substitution reactions where the Fmoc groups are replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide (NaN3), isobutoxycarbonyl chloride (IBC-Cl), and various acids and bases for deprotection . The reactions are typically carried out under controlled conditions to ensure the selective protection and deprotection of the amino acids.
Major Products Formed
The major products formed from these reactions include deprotected amino acids, which can then be used in further peptide synthesis. The selective removal of the Fmoc groups is crucial for the successful synthesis of peptides.
科学的研究の応用
Chemistry
In chemistry, (2R)-2,4-diamino-5-(9H-fluoren-9-ylmethoxy)-4-(9H-fluoren-9-ylmethoxycarbonyl)-5-oxopentanoic acid is used extensively in peptide synthesis. The Fmoc groups provide a reliable method for protecting amino acids during the synthesis process, allowing for the creation of complex peptides with high precision .
Biology
In biological research, the compound is used to synthesize peptides that are used in various studies, including enzyme-substrate interactions, protein-protein interactions, and the development of peptide-based drugs.
Medicine
In medicine, peptides synthesized using this compound are used in the development of new therapeutic agents. The ability to create specific peptide sequences allows for the design of drugs that can target specific biological pathways.
Industry
In the industrial sector, the compound is used in the large-scale production of peptides for various applications, including pharmaceuticals, cosmetics, and food additives.
作用機序
The mechanism of action of (2R)-2,4-diamino-5-(9H-fluoren-9-ylmethoxy)-4-(9H-fluoren-9-ylmethoxycarbonyl)-5-oxopentanoic acid involves the selective protection and deprotection of amino acids. The Fmoc groups protect the amino acids during the synthesis process, preventing unwanted reactions. The deprotection step involves the removal of the Fmoc groups, allowing the amino acids to react and form the desired peptide bonds .
類似化合物との比較
Similar Compounds
- (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)non-8-ynoic acid
- Nα-[(9H-Fluoren-9-ylmethoxy)carbonyl]-O-tert-butyl-L-threonine
Uniqueness
What sets (2R)-2,4-diamino-5-(9H-fluoren-9-ylmethoxy)-4-(9H-fluoren-9-ylmethoxycarbonyl)-5-oxopentanoic acid apart is its dual Fmoc protection, which provides enhanced stability and selectivity during peptide synthesis. This makes it particularly valuable in the synthesis of complex peptides where precise control over the reaction conditions is required.
特性
分子式 |
C34H30N2O6 |
|---|---|
分子量 |
562.6 g/mol |
IUPAC名 |
(2R)-2,4-diamino-5-(9H-fluoren-9-ylmethoxy)-4-(9H-fluoren-9-ylmethoxycarbonyl)-5-oxopentanoic acid |
InChI |
InChI=1S/C34H30N2O6/c35-30(31(37)38)17-34(36,32(39)41-18-28-24-13-5-1-9-20(24)21-10-2-6-14-25(21)28)33(40)42-19-29-26-15-7-3-11-22(26)23-12-4-8-16-27(23)29/h1-16,28-30H,17-19,35-36H2,(H,37,38)/t30-/m1/s1 |
InChIキー |
UVTWLFYWIFMZIK-SSEXGKCCSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C(C[C@H](C(=O)O)N)(C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)N |
正規SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C(CC(C(=O)O)N)(C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-fluorophenyl]propanoic acid](/img/structure/B11819696.png)



![2-[(4H-pyrazol-3-ylcarbonyl)amino]benzoic acid](/img/structure/B11819711.png)

![2-({2-methyl-6-phenyl-1H,4H-thieno[2,3-d]pyrimidin-4-ylidene}amino)acetic acid](/img/structure/B11819728.png)
![2-[1-(4-chlorophenyl)-1-phenylethoxy]-N,N-dimethylacetamide](/img/structure/B11819751.png)




![[2-(3-Aminopropylamino)-1-sulfanylethyl] phosphate](/img/structure/B11819788.png)
![Diethyl 2-[(4-methoxycarbonylthiophen-3-yl)amino]but-2-enedioate](/img/structure/B11819794.png)
